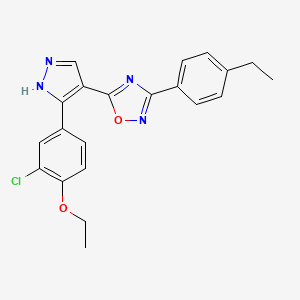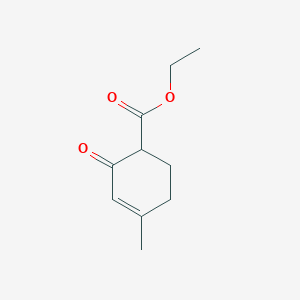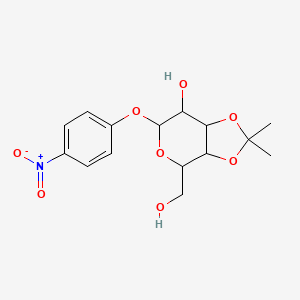
4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of chloro and trifluoromethyl groups attached to the phenoxy and pyrimidine rings, respectively. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction, where a chloro-substituted pyrimidine reacts with a phenol derivative under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow nitration, for example, has been developed for similar compounds, allowing for better control over reaction parameters and improved scalability . The use of microreactor technology can also provide advantages in terms of reaction control and product yield.
化学反应分析
Types of Reactions
4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenoxy ring can undergo reactions such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Mixed acids (HNO3/H2SO4) for nitration, or chlorosulfonic acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while nitration can introduce nitro groups onto the phenoxy ring .
科学研究应用
4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and functional groups.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes involved in disease pathways .
相似化合物的比较
Similar Compounds
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Another compound with similar functional groups, investigated for its analgesic potential.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives with potential pharmaceutical applications.
Uniqueness
4-(3-Chloro-4-(trifluoromethyl)phenoxy)-6-chloropyrimidine is unique due to the combination of its phenoxy and pyrimidine rings, along with the specific positioning of chloro and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H5Cl2F3N2O |
|---|---|
分子量 |
309.07 g/mol |
IUPAC 名称 |
4-chloro-6-[3-chloro-4-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-8-3-6(1-2-7(8)11(14,15)16)19-10-4-9(13)17-5-18-10/h1-5H |
InChI 键 |
KOZCWRBSFLCRDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)


![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)


![3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110591.png)

![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
